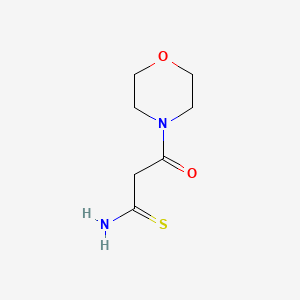

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For example, similar compounds have been synthesized by refluxing benzothiazoles with acetic acid, indicating a general approach that might be applicable for N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide as well. These procedures often yield compounds with significant structural similarity and potentially similar biological activities (Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of related benzothiazole acetamides has been elucidated through crystallographic studies. For instance, studies have shown that these compounds can form dimeric structures through hydrogen bonding, indicating a propensity for self-association which could influence their chemical behavior and solubility (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can participate in hydrogen bonding, as evidenced by their dimer formation in solid state. Additionally, their reactivity with different reagents allows for the synthesis of a broad range of derivatives, indicating a rich chemistry that is fundamental for the development of new materials and biologically active molecules.

Physical Properties Analysis

The physical properties of benzothiazole acetamides, such as melting points, solubility, and crystal structure, can be significantly affected by the substituents on the benzothiazole ring. For example, the introduction of methoxy and amino groups could influence the compound's hydrophilicity, impacting its solubility in various solvents, which is crucial for its application in different fields.

Chemical Properties Analysis

The chemical properties of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, such as acidity, basicity, and reactivity, are determined by the functional groups attached to the benzothiazole core. The presence of an acetamide group, for example, could contribute to the compound's acidity and reactivity, making it a candidate for further functionalization. The study of pKa values and reactivity patterns is essential for understanding the behavior of these compounds in biological systems and for the design of molecules with desired properties (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Metabolic Stability and PI3K/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound related to N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, has shown potent inhibition of PI3Kα and mTOR in vitro and in vivo. It was further modified to improve metabolic stability, leading to the development of imidazopyridazine analogs with similar efficacy (Stec et al., 2011).

Antimicrobial Properties

A series of benzothiazole derivatives, including those similar to N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, were synthesized and showed antimicrobial properties against various bacterial and fungal strains. Their antimicrobial activity was consistent with molecular docking scores (Pawar et al., 2021).

Antitumor Activity

Benzothiazole derivatives bearing different heterocyclic rings were synthesized for their potential antitumor activity. These compounds, including analogs of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Selective Receptor Antagonism

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide derivatives were explored for selective antagonism of adenosine A2B receptors. These studies led to the discovery of compounds with high potency and selectivity, demonstrating potential for therapeutic applications (Firooznia et al., 2011).

Antioxidant and Anti-inflammatory Activity

Novel benzothiazole acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds demonstrated efficacy in various assays, suggesting their potential use in treating related disorders (Koppireddi et al., 2013).

Hydrogen Bonding and Crystal Properties

The study of hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides, including analogs of the queried compound, revealed unique assembly characteristics influenced by substituents in the benzothiazole moiety. This research provides insight into molecular interactions and crystal formation (Balijapalli et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Orientations Futures

This would involve a discussion on potential applications of the compound and areas for future research.

Please consult with a qualified professional or researcher for more specific and detailed information.

Propriétés

IUPAC Name |

N-(6-amino-4-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-5(14)12-10-13-9-7(15-2)3-6(11)4-8(9)16-10/h3-4H,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSYMYOABJYXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C(C=C2S1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242574 | |

| Record name | N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide | |

CAS RN |

314033-54-0 | |

| Record name | N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314033-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)